Erk5-IN-1

Description

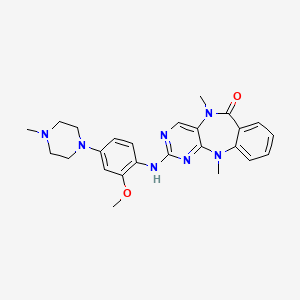

Structure

3D Structure

Properties

IUPAC Name |

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTPGANIPBKTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erk5-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling family.[1][2] Unlike other MAPKs, ERK5 is distinguished by a large, unique C-terminal domain that confers transcriptional activation capabilities in addition to its N-terminal kinase function.[3][4][5] This dual nature allows ERK5 to regulate a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[5][6] Dysregulation of the ERK5 pathway is implicated in the progression of several cancers, making it a compelling therapeutic target.[1][5] Erk5-IN-1 (also known as XMD17-109) is a potent, small-molecule inhibitor developed to target the kinase activity of ERK5. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Kinase Inhibition and Paradoxical Activation

This compound functions primarily as an ATP-competitive inhibitor of the ERK5 kinase domain.[6] By binding to the ATP pocket, it blocks the phosphorylation of downstream substrates, thereby inhibiting the kinase-dependent signaling cascade. However, a crucial and complex aspect of its mechanism is the phenomenon of "paradoxical activation." Research has shown that the binding of this compound and other similar inhibitors to the kinase domain can induce a conformational change in the ERK5 protein.[7] This change can lead to the exposure of its nuclear localization signal (NLS), promoting the translocation of ERK5 from the cytoplasm to the nucleus.[4][7] Consequently, while the kinase function is inhibited, the transcriptional activation function mediated by the C-terminal domain can be paradoxically enhanced.[7][8] This dual effect is critical for interpreting cellular and in vivo data.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Process | Species | Cell Line | IC50 / EC50 | Reference |

| Biochemical Assay | ERK5 Kinase Activity | - | - | 162 nM | [9][10] |

| Biochemical Assay | ERK5 Kinase Activity | - | - | 87 ± 7 nM | [11] |

| Cellular Assay | EGF-induced ERK5 Autophosphorylation | Human | HeLa | 90 nM (EC50) | [9] |

| Cellular Assay | EGF-induced ERK5 Autophosphorylation | Human | HeLa | 190 ± 40 nM (EC50) | [11] |

Table 2: Kinase Selectivity and Off-Target Activity of this compound

| Target | Assay Type | IC50 | Notes | Reference |

| LRRK2 [G2019S] | Biochemical | 26 nM | Potent off-target inhibition. | [11] |

| LRRK2 | Biochemical | 339 nM | - | [10] |

| BRD4 | Binding Assay | 200 - 700 nM | Known off-target activity against bromodomains. | [12] |

Signaling Pathway and Inhibitor Action

The canonical MEK5/ERK5 signaling pathway begins with activation by upstream kinases (MEKK2/3), which in turn phosphorylate and activate MEK5.[4] Activated MEK5 then phosphorylates the TEY motif in the activation loop of ERK5.[13][14] This triggers ERK5 kinase activity, leading to autophosphorylation of its C-terminal domain, which promotes its translocation to the nucleus to regulate gene expression through transcription factors like MEF2.[4][13][14]

Experimental Methodologies

Detailed protocols are essential for the accurate evaluation of ERK5 inhibitors. Below are methodologies for key assays used to characterize this compound.

1. Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ERK5.

-

Objective: To determine the IC50 of this compound against purified active ERK5.

-

Protocol:

-

Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol).[11]

-

In a 40 µL reaction volume, combine approximately 200 ng of pure active ERK5 enzyme with serially diluted concentrations of this compound.[11]

-

Initiate the kinase reaction by adding 10 mM magnesium acetate (B1210297) and a substrate mixture containing a peptide substrate (e.g., 250 µM PIMtide) and 50 µM [γ-³²P]-ATP.[11]

-

Incubate the reaction for 20 minutes at 30°C.[11]

-

Terminate the reaction by spotting the mixture onto p81 phosphocellulose paper.[11]

-

Wash the p81 paper to remove unincorporated [γ-³²P]-ATP.

-

Measure the incorporated radioactivity using a scintillation counter to quantify kinase activity.

-

Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2. Cellular Autophosphorylation Assay (In Cellulo)

This assay assesses the inhibitor's ability to penetrate cells and block ERK5 activation in a cellular context. Activated ERK5 undergoes extensive autophosphorylation, which causes a noticeable mobility shift on an SDS-PAGE gel.[3]

-

Objective: To determine the EC50 of this compound for the inhibition of growth factor-induced ERK5 autophosphorylation.

-

Protocol:

-

Culture HeLa cells in appropriate media until they reach a suitable confluency. HeLa cells are commonly used as they show clear ERK5 activation.[3]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.[11]

-

Stimulate the cells with a growth factor, such as Epidermal Growth Factor (EGF), for approximately 15-20 minutes to induce ERK5 activation.[11]

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blot analysis.

-

Probe the membrane with an antibody specific for ERK5.

-

The activated, autophosphorylated form of ERK5 will appear as a slower-migrating band compared to the unactivated form.[3]

-

Quantify the intensity of the shifted band relative to the unshifted band or a loading control to determine the extent of inhibition at each drug concentration.

-

Calculate the EC50 value from the resulting dose-response curve.

-

Logical Framework: The Dual Outputs of ERK5 and Inhibitor Impact

The unique structure of ERK5, with both a kinase domain and a transcriptional activation domain, means it has two distinct functional outputs. This compound directly targets one of these outputs but can paradoxically stimulate the other, a critical consideration for its therapeutic application.

Conclusion

This compound is a potent inhibitor of the ERK5 kinase. Its mechanism of action, however, is not a simple blockade of a signaling pathway. As an ATP-competitive inhibitor, it effectively ablates the kinase-dependent functions of ERK5. Simultaneously, its binding can induce a conformational change that promotes the kinase-independent transcriptional activities of ERK5. This paradoxical effect, coupled with known off-target activities against proteins like LRRK2 and BRD4, necessitates a careful and multi-faceted approach to experimental design and data interpretation. Future research and drug development efforts must account for both the kinase-dependent and -independent functions of ERK5 to fully understand the biological consequences of its inhibition and to successfully translate ERK5-targeted therapies into clinical practice.

References

- 1. benchchem.com [benchchem.com]

- 2. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 7. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Erk5-IN-1: A Comprehensive Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1][2] The ERK5 signaling pathway is integral to a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2] Its dysregulation has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and biological evaluation of Erk5-IN-1 (also known as XMD17-109), a potent and selective inhibitor of ERK5.

Discovery and Synthesis

This compound was identified through a structure-activity relationship (SAR)-guided optimization of a benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one chemical series. The development process focused on enhancing potency and selectivity for ERK5. While the precise, step-by-step synthesis is proprietary, the general scheme involves a multi-step process culminating in the final compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of ERK5. By binding to the ATP-binding pocket, it prevents the phosphorylation of ERK5 by its upstream activator, MEK5, thereby inhibiting its kinase activity.[3] This blockade of ERK5 activity disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below. This data has been compiled from various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| ERK5 | Enzymatic Kinase Assay | 162 | [4] |

| LRRK2[G2019S] | Enzymatic Kinase Assay | 339 | [5] |

| BRD4 | Binding Assay | 200-700 | [6] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Endpoint | EC50 (µM) | Reference |

| ERK5 Autophosphorylation | HeLa | Inhibition of EGF-induced autophosphorylation | 0.09 | [4] |

| AP-1 Transcriptional Activity | HEK293 | Inhibition of AP-1 reporter activity | 4.2 | [7] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 90% | [6] |

| Half-life (t½) | 8.2 hours | [6] |

Signaling Pathways

The ERK5 signaling pathway is a three-tiered cascade initiated by various extracellular stimuli, including growth factors and stress. This leads to the sequential activation of MEKK2/3, MEK5, and finally ERK5. Activated ERK5 translocates to the nucleus and phosphorylates transcription factors such as those from the myocyte enhancer factor 2 (MEF2) family, regulating the expression of genes involved in cell proliferation and survival.

Caption: The ERK5 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the inhibition of ERK5 kinase activity by this compound. The LanthaScreen™ TR-FRET platform is a common method.

Materials:

-

Recombinant human ERK5 enzyme

-

Fluorescein-labeled substrate peptide (e.g., Fl-poly-GT)

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution (EDTA in TR-FRET dilution buffer)

-

384-well assay plates (low volume, white or black)

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add this compound dilutions.

-

Add a solution of ERK5 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the fluorescein-labeled substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution containing the terbium-labeled antibody.

-

Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET reader, measuring emissions at both the terbium (donor) and fluorescein (B123965) (acceptor) wavelengths.

-

Calculate the TR-FRET ratio (acceptor/donor emission) and plot against the inhibitor concentration to determine the IC50 value.

Cellular Assay: ERK5 Autophosphorylation by Western Blot

This assay assesses the ability of this compound to inhibit the autophosphorylation of ERK5 in a cellular context, often stimulated by a growth factor like EGF.[2]

Materials:

-

HeLa or other suitable cells

-

Cell culture medium and supplements

-

Epidermal Growth Factor (EGF)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (detects the mobility shift of phosphorylated ERK5), anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ERK5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK5 for loading control.

-

Quantify band intensities to determine the inhibition of ERK5 phosphorylation.

Cellular Assay: AP-1 Luciferase Reporter Gene Assay

This assay measures the effect of this compound on the transcriptional activity of AP-1, a downstream target of the ERK5 pathway.

Materials:

-

HEK293 or other suitable cells

-

AP-1 luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Stimulating agent (e.g., PMA or a constitutively active MEK5)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the AP-1 luciferase reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with different concentrations of this compound.

-

Stimulate the cells to activate the ERK5 pathway.

-

After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.

-

Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value.

Experimental Workflows

The discovery and preclinical development of this compound followed a structured workflow.

References

- 1. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kurodalab.bs.s.u-tokyo.ac.jp [kurodalab.bs.s.u-tokyo.ac.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Erk5-IN-1: A Technical Guide to its Function as a Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is integral to a variety of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of the ERK5 pathway has been implicated in various pathologies, notably in cancer, where it can contribute to tumor growth and resistance to therapy.[2] Erk5-IN-1 is a potent and selective small-molecule inhibitor of ERK5, serving as a critical tool for elucidating the physiological and pathological roles of the ERK5 signaling pathway. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

The ERK5 Signaling Pathway

The ERK5 signaling cascade is a three-tiered system initiated by various extracellular stimuli, including growth factors like Epidermal Growth Factor (EGF), cytokines, and cellular stress.[3] These stimuli activate MAPK Kinase Kinases (MEKK2 and MEKK3), which in turn phosphorylate and activate the dual-specificity MAPK Kinase 5 (MEK5).[4] MEK5 then specifically phosphorylates the TEY (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of ERK5 (at Thr218 and Tyr220), leading to its activation.[2][5]

Activated ERK5 can then phosphorylate a host of downstream substrates. Unlike other MAPKs, ERK5 possesses a unique, large C-terminal domain that contains a nuclear localization signal and a transcriptional activation domain.[6] This allows ERK5 to not only phosphorylate cytoplasmic targets but also to translocate to the nucleus and directly regulate gene expression by activating transcription factors such as the Myocyte Enhancer Factor 2 (MEF2) family.[3][7] Key cellular processes regulated by ERK5 include cell cycle progression, survival signaling, and angiogenesis.[1][8]

Function and Mechanism of Action of this compound

This compound, also known as XMD17-109, is a potent and selective ATP-competitive inhibitor of ERK5 kinase.[8][9] Its primary function is to block the catalytic activity of ERK5, thereby preventing the phosphorylation of its downstream substrates.

The mechanism of action involves this compound binding to the ATP-binding pocket of the ERK5 kinase domain. This occupation prevents the binding of ATP, which is the phosphate (B84403) donor for the phosphorylation reaction. Consequently, the entire downstream signaling cascade initiated by ERK5 is inhibited. This leads to a reduction in cellular processes that are dependent on ERK5 activity, such as proliferation and survival, particularly in cancer cells where this pathway may be hyperactivated.[10]

It is crucial to note a phenomenon known as "paradoxical activation." Some studies have shown that while ATP-competitive inhibitors like this compound effectively block the kinase activity of ERK5, they can paradoxically promote the nuclear translocation of ERK5 and enhance its transcriptional activity, which is independent of its kinase function.[11] This is a critical consideration for researchers when interpreting experimental results.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics for its activity.

| Parameter | Value | Assay Type | Source |

| IC50 vs. ERK5 | 162 nM | Biochemical Kinase Assay | [8][9] |

| IC50 vs. ERK5 | 87 ± 7 nM | Biochemical Kinase Assay | [12] |

| EC50 | 0.09 µM (90 nM) | Cellular Autophosphorylation (EGF-induced) | [8][9] |

| EC50 | 0.19 ± 0.04 µM | Cellular Autophosphorylation (EGF-induced) | [12] |

| IC50 vs. LRRK2[G2019S] | 26 nM | Biochemical Kinase Assay | [12] |

Note: Variations in reported values can arise from differences in experimental conditions and assay formats between suppliers and research labs.

Experimental Protocols

In Vitro ERK5 Kinase Assay (IC50 Determination)

This protocol is adapted from methodologies used to determine the biochemical potency of this compound.[7][12]

Objective: To measure the concentration of this compound required to inhibit 50% of ERK5 kinase activity in a cell-free system.

Materials:

-

Recombinant active ERK5 enzyme

-

Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol)

-

This compound (serial dilutions in DMSO)

-

Substrate peptide (e.g., PIMtide)

-

[γ-³²P]-ATP

-

10 mM Magnesium Acetate

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture in a final volume of 40 µL containing kinase buffer, 200 ng of active ERK5, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 mM magnesium acetate, 50 µM [γ-³²P]-ATP (specific activity ~500 cpm/pmol), and 250 µM substrate peptide.

-

Incubate the reaction for 20 minutes at 30°C.

-

Terminate the reaction by spotting 25-30 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

-

Wash once with acetone (B3395972) and let the papers dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.

Cellular ERK5 Autophosphorylation Assay (EC50 Determination)

This protocol outlines a general method to assess the efficacy of this compound in a cellular context by measuring the inhibition of growth factor-induced ERK5 phosphorylation via Western Blot.[7]

Objective: To determine the concentration of this compound required to inhibit 50% of EGF-induced ERK5 autophosphorylation in cultured cells.

Materials:

-

Cell line (e.g., HeLa, A431)

-

Complete growth medium and serum-free medium

-

This compound (serial dilutions in DMSO)

-

Epidermal Growth Factor (EGF)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture: Plate cells (e.g., HeLa) in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate overnight to reduce basal kinase activity.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1 hour.

-

Stimulation: Stimulate the cells with EGF (e.g., 20 ng/mL) for a short period (e.g., 15-20 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Resolve equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL reagent and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK5 antibody to serve as a loading control.

-

Analysis: Quantify the band intensities for phospho-ERK5 and total-ERK5. Normalize the phospho-ERK5 signal to the total-ERK5 signal. Plot the normalized data against the inhibitor concentration to determine the EC50 value.

Conclusion

This compound is an indispensable research tool for investigating the complex roles of the ERK5 signaling pathway. As a potent and selective inhibitor, it allows for the acute modulation of ERK5 kinase activity, enabling detailed studies of its downstream consequences in both normal physiology and disease states. Researchers utilizing this compound should consider its ATP-competitive mechanism, be aware of the potential for paradoxical activation of ERK5's transcriptional functions, and employ rigorous experimental protocols, such as those detailed herein, to ensure accurate and reproducible results. The continued use of specific inhibitors like this compound will be vital in further dissecting the therapeutic potential of targeting the ERK5 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Activity Assays for Extracellular Signal-Regulated Kinase 5 | Springer Nature Experiments [experiments.springernature.com]

- 4. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. kurodalab.bs.s.u-tokyo.ac.jp [kurodalab.bs.s.u-tokyo.ac.jp]

- 7. This compound | ERK | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phosphorylation of ERK5 on Thr732 Is Associated with ERK5 Nuclear Localization and ERK5-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Erk5-IN-1 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MEK5/ERK5 pathway is implicated in a multitude of cellular processes, including proliferation, survival, and migration. Its dysregulation has been linked to the progression and metastasis of various cancers, making ERK5 a compelling therapeutic target. This technical guide provides an in-depth analysis of Erk5-IN-1, a potent and selective inhibitor of ERK5, and its role in modulating cancer cell proliferation. This document will detail its mechanism of action, summarize its effects on cancer cell lines, provide experimental protocols, and visualize key pathways and workflows.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of ERK5 kinase activity. It binds to the ATP-binding pocket of the ERK5 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascade that promotes cell proliferation and survival.

However, a noteworthy characteristic of this compound and other similar ERK5 inhibitors is the phenomenon of paradoxical activation . While the kinase activity is inhibited, the binding of the inhibitor to the kinase domain can induce a conformational change in the ERK5 protein. This change can lead to the nuclear translocation of ERK5 and the activation of its C-terminal transcriptional activation domain (TAD), independent of its kinase activity. This can result in the transcription of certain target genes, a factor that must be considered when interpreting experimental results.

This compound also exhibits off-target activity against other kinases, most notably Leucine-rich repeat kinase 2 (LRRK2) with a G2019S mutation, and Bromodomain-containing protein 4 (BRD4). These off-target effects should be taken into account in the design and interpretation of studies.

Quantitative Data Summary: Effects of this compound on Cancer Cell Proliferation

The inhibitory effects of this compound on cancer cell proliferation are summarized below. It is important to note that much of the publicly available data is for the closely related compound XMD8-92, which shares a similar chemical scaffold and mechanism of action.

| Inhibitor | Parameter | Value | Reference |

| This compound | Biochemical IC50 (ERK5) | 162 nM | [cite: ] |

| Cellular EC50 (EGF-induced ERK5 autophosphorylation in HeLa cells) | 0.09 µM | [cite: ] | |

| XMD8-92 | IC50 (EGF-induced BMK1 autophosphorylation in HeLa cells) | 0.24 µM | [1] |

| Inhibition of Cell Proliferation (AsPC-1 Pancreatic Cancer Cells) | Significant at 10 & 15 µM | [1] | |

| Inhibition of Tumor Xenograft Growth (Various Pancreatic Cancer) | Significant | [1] | |

| Induction of p21 expression (HeLa, A549 Cervical, Lung Cancer) | Significant | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The MEK5/ERK5 Signaling Pathway and its Role in Cell Cycle and Apoptosis

The MEK5/ERK5 signaling pathway plays a crucial role in regulating cell cycle progression and apoptosis, thereby directly impacting cancer cell proliferation.

Cell Cycle Regulation

The MEK5/ERK5 pathway is known to promote the G1 to S phase transition in the cell cycle.[1] Activated ERK5 can phosphorylate and activate transcription factors such as c-Myc and members of the MEF2 family. This leads to the upregulation of proteins like Cyclin D1, which are essential for cell cycle progression.[1][2] Furthermore, ERK5 has been shown to suppress the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, further promoting cell cycle entry.[2] Inhibition of ERK5 with this compound can therefore lead to a G1 cell cycle arrest, preventing cancer cells from replicating their DNA and dividing. In hepatocellular carcinoma cells, treatment with the ERK5 inhibitor XMD8-92 led to an increase in the percentage of cells in the G0/G1 phase and a decrease in the S phase.[3]

Apoptosis Regulation

The MEK5/ERK5 pathway is also implicated in promoting cell survival by inhibiting apoptosis. Activated ERK5 can phosphorylate and inactivate pro-apoptotic proteins. By inhibiting ERK5, this compound can shift the balance towards apoptosis, leading to programmed cell death in cancer cells. Studies have shown that pharmacological inhibition of ERK5 can induce apoptosis in a broad range of human cancer cell lines. For instance, the ERK5 inhibitor XMD8-92 has been shown to induce apoptosis in acute myeloid leukemia (AML) cells.

Visualizations

MEK5/ERK5 Signaling Pathway

References

Erk5-IN-1: A Technical Guide to its Application as a Chemical Probe in ERK5 Biology

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal and a transcriptional activation domain, allowing it to directly regulate gene expression.[3] The ERK5 signaling pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cellular processes such as proliferation, differentiation, survival, and angiogenesis.[1][4] Dysregulation of the MEK5/ERK5 pathway has been implicated in the progression of numerous cancers, making ERK5 a compelling therapeutic target.[5]

This technical guide provides an in-depth overview of Erk5-IN-1, a potent and selective small molecule inhibitor, and its utility as a chemical probe for elucidating the biological functions of ERK5. Chemical probes like this compound are critical tools for researchers, enabling the acute and reversible inhibition of a target protein's function in cellular and in vivo models, thereby helping to dissect its role in complex biological systems.

The ERK5 Signaling Pathway

The ERK5 pathway is a three-tiered kinase cascade. It is typically initiated by upstream signals like growth factors or stress, which activate MAP kinase kinase kinases (MEKK2/3).[6] MEKK2/3 then phosphorylate and activate the dual-specificity MAP kinase kinase 5 (MEK5).[6] Activated MEK5, in turn, phosphorylates the activation loop (T-E-Y motif) of the ERK5 kinase domain, leading to its activation.[6] Once active, ERK5 can phosphorylate a variety of downstream substrates, including transcription factors such as the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and c-Jun, to regulate gene expression and drive cellular responses.[2][3]

References

- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. benchchem.com [benchchem.com]

- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

The ERK5 Signaling Cascade: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Critical Cellular Signaling Pathway Implicated in Health and Disease

Introduction

The Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] Unlike the more extensively studied ERK1/2 pathway, the ERK5 cascade possesses unique structural and functional characteristics that contribute to its specific roles in a diverse array of cellular processes.[4][5] These processes include cell proliferation, differentiation, survival, and angiogenesis.[1][6] Dysregulation of the ERK5 signaling pathway has been increasingly implicated in numerous pathologies, most notably in cancer, where it can drive tumor progression, metastasis, and resistance to therapy.[4][6][7] This guide provides a comprehensive technical overview of the ERK5 signaling cascade, tailored for researchers, scientists, and drug development professionals.

Core Components of the ERK5 Signaling Cascade

The ERK5 pathway is a three-tiered kinase cascade, analogous to other MAPK pathways.[5][8][9] The central components are:

-

MAPK Kinase Kinase (MAP3K): Primarily Mitogen-activated protein kinase kinase kinase 2 (MEKK2) and MEKK3.[4][8][9] These kinases are the upstream activators that initiate the cascade in response to various stimuli.

-

MAPK Kinase (MAP2K): Mitogen-activated protein kinase kinase 5 (MEK5) is the sole known direct upstream activator of ERK5.[4][10] MEK5 is a dual-specificity kinase, meaning it can phosphorylate both threonine and tyrosine residues.

-

MAP Kinase (MAPK): ERK5 (MAPK7) is the terminal kinase of this cascade.[2] It is a large protein with a unique C-terminal domain that contains a nuclear localization signal (NLS) and a transcriptional activation domain (TAD), distinguishing it from other MAPKs.[5][8][9]

The ERK5 Activation Cascade

The activation of ERK5 follows a sequential phosphorylation cascade initiated by a variety of extracellular and intracellular signals.

Upstream Activation

A wide range of stimuli can trigger the ERK5 pathway, including:

-

Growth Factors: Epidermal Growth Factor (EGF), Nerve Growth Factor (NGF), and Platelet-Derived Growth Factor (PDGF).

-

Cytokines: Interleukin-6 (IL-6).

-

Stress Signals: Oxidative stress, osmotic stress, and fluid shear stress.[1][2]

These stimuli lead to the activation of the upstream MAP3Ks, MEKK2 and MEKK3. Activated MEKK2/3 then specifically phosphorylate and activate MEK5.[4][8][9]

MEK5-Mediated ERK5 Activation

Activated MEK5 phosphorylates ERK5 on two specific residues within its activation loop: Threonine 218 (Thr218) and Tyrosine 220 (Tyr220).[11] This dual phosphorylation is essential for the catalytic activation of ERK5.[11]

ERK5 Autophosphorylation and Nuclear Translocation

Upon activation, ERK5 undergoes autophosphorylation on multiple residues within its C-terminal tail.[8][9] This autophosphorylation event is crucial as it exposes the nuclear localization signal (NLS), leading to the translocation of activated ERK5 from the cytoplasm to the nucleus.[5][8][9]

Downstream Targets and Cellular Functions

Once in the nucleus, activated ERK5 regulates gene expression and cellular function through two primary mechanisms:

-

Direct Phosphorylation of Transcription Factors: ERK5 directly phosphorylates and activates a variety of transcription factors, including:

-

Myocyte Enhancer Factor 2 (MEF2) family (MEF2A, MEF2C, MEF2D): Key substrates involved in cell proliferation and survival.

-

c-Myc: A proto-oncogene that drives cell cycle progression.

-

Activator Protein 1 (AP-1) complex components (c-Fos, Fra-1): Regulators of a wide range of cellular processes.

-

SAP1a: A member of the Ets-domain family of transcription factors.[12]

-

-

Transcriptional Co-activation: The unique C-terminal transcriptional activation domain (TAD) of ERK5 allows it to function as a transcriptional co-activator, further modulating the expression of target genes.[8][9]

The activation of these downstream targets leads to the regulation of critical cellular processes:

-

Cell Proliferation and Cycle Progression: ERK5 promotes cell cycle progression, particularly the G1/S transition, by upregulating cyclins (e.g., Cyclin D1) and downregulating cyclin-dependent kinase inhibitors (e.g., p21).[7]

-

Cell Survival and Anti-Apoptosis: The ERK5 pathway promotes cell survival by inhibiting pro-apoptotic proteins and activating pro-survival signaling pathways.

-

Angiogenesis: ERK5 plays a role in the formation of new blood vessels, a critical process in development and disease.[13]

-

Inflammation: The role of ERK5 in inflammation is complex, with reports suggesting both pro- and anti-inflammatory functions depending on the context.

The Role of ERK5 in Disease

The dysregulation of the ERK5 signaling cascade is a significant factor in the development and progression of several diseases, with a particularly prominent role in cancer.

-

Cancer: Elevated expression and activity of ERK5 are observed in a wide range of cancers, including breast, prostate, lung, and colon cancer.[4][6][7] In the context of malignancy, the ERK5 pathway contributes to:

-

Sustained Proliferation: By promoting uncontrolled cell division.

-

Evasion of Apoptosis: By enhancing cancer cell survival.

-

Metastasis: By promoting cell migration and invasion.

-

Angiogenesis: By stimulating the formation of new blood vessels to supply tumors.

-

Therapy Resistance: The ERK5 pathway can act as an escape route for cancer cells to evade the effects of targeted therapies that inhibit other signaling pathways, such as the ERK1/2 cascade.[2][9]

-

-

Cardiovascular Disease: The ERK5 pathway is involved in maintaining cardiovascular homeostasis, and its dysregulation can contribute to cardiovascular pathologies.

-

Inflammatory Diseases: Given its role in regulating inflammation, aberrant ERK5 signaling is implicated in various inflammatory conditions.

Quantitative Data

Inhibitor IC50 Values

The development of small molecule inhibitors targeting the ERK5 pathway is an active area of research. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of these inhibitors.

| Inhibitor | Target | IC50 (nM) | Reference(s) |

| XMD8-92 | ERK5 | 80 (Kd) | [14] |

| AX-15836 | ERK5 | 8 | [15] |

| ERK5-IN-1 (XMD17-109) | ERK5 | 162 | [14][15] |

| BIX02189 | MEK5 | 1.5 | [14] |

| BIX02189 | ERK5 | 59 | [14] |

Experimental Protocols

Western Blot Analysis of Phospho-ERK5

This protocol details the detection of phosphorylated (activated) ERK5 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Scrape cells and transfer lysate to a microfuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add chemiluminescent substrate and visualize the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK5 antibody.

In Vitro Kinase Assay

This assay measures the kinase activity of ERK5 on a specific substrate.

Materials:

-

Recombinant active ERK5.

-

Kinase assay buffer.

-

Substrate peptide (e.g., Myelin Basic Protein - MBP).

-

ATP (including radiolabeled ATP if using a radiometric assay).

-

SDS-PAGE gels and running buffer.

-

Phosphorimager or immunoblotting reagents.

Procedure:

-

Reaction Setup: In a microfuge tube, combine recombinant active ERK5, kinase assay buffer, and the substrate.

-

Initiate Reaction: Add ATP to start the kinase reaction.

-

Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS sample buffer.

-

Analysis:

-

Radiometric: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen to detect the incorporated radiolabel.

-

Non-radiometric: Analyze the reaction products by Western blot using a phospho-specific antibody against the substrate.

-

Immunoprecipitation of ERK5

This protocol allows for the isolation of ERK5 and its interacting proteins.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).

-

Anti-ERK5 antibody or control IgG.

-

Protein A/G agarose (B213101) beads.

-

Wash buffer.

-

Elution buffer or SDS sample buffer.

Procedure:

-

Cell Lysis: Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-ERK5 antibody or control IgG overnight at 4°C. b. Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of ERK5 inhibition on cell viability.

Materials:

-

96-well plates.

-

Cell culture medium.

-

ERK5 inhibitor (e.g., XMD8-92).

-

MTT reagent.

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the ERK5 inhibitor for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The ERK5 signaling cascade is a critical regulator of fundamental cellular processes, and its dysregulation is a key driver of several diseases, particularly cancer. A thorough understanding of its components, activation mechanisms, and downstream effects is paramount for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and target this important pathway. The continued exploration of the ERK5 cascade holds significant promise for advancing our understanding of cellular signaling and for the development of innovative treatments for a range of human diseases.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of ERK5 on the Hallmarks of Cancer [mdpi.com]

- 7. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

Erk5-IN-1: A Comprehensive Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of Erk5-IN-1, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5). This document includes quantitative data on its inhibitory activity, detailed experimental methodologies for key assays, and visual representations of the ERK5 signaling pathway and experimental workflows.

Introduction to this compound

This compound, also known as XMD17-109, is a small molecule inhibitor targeting the kinase activity of ERK5 (MAPK7).[1] ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in various cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of the ERK5 signaling pathway has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[2] Understanding the selectivity profile of an inhibitor like this compound is crucial for assessing its potential as a research tool and a therapeutic agent.

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its utility and potential for off-target effects. This compound has been profiled for its activity against a broad range of kinases, demonstrating a high degree of selectivity for ERK5.

Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound against its primary target and key off-targets are summarized below.

| Target Kinase | IC50 (nM) | Reference |

| ERK5 | 87 ± 7 | [3] |

| ERK5 | 162 | [1] |

| LRRK2 [G2019S] | 26 | [3] |

| BRD4 | 200-700 |

KINOMEscan Selectivity Profile

KINOMEscan is a competitive binding assay used to quantitatively measure the interactions of a compound with a large panel of kinases. This compound exhibits a high degree of selectivity with a KINOMEscan selectivity score (S-score) of 0.007, indicating that it binds to a very small fraction of the tested kinome. In a panel of 442 kinases, significant activity was only observed for ERK5 and two other kinases:

-

Doublecortin and CaM kinase-like 2 (DCAMKL2)

-

Polo-like kinase 4 (PLK4)

This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for specifically probing ERK5 function.

Signaling Pathway

ERK5 is a key component of a distinct MAPK signaling cascade. Understanding this pathway is essential for interpreting the cellular effects of this compound.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the study of kinase inhibitors. The following sections detail the protocols for a biochemical kinase inhibition assay and a cellular assay to assess the activity of this compound.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a TR-FRET-based assay to determine the in vitro potency of this compound against ERK5.

Materials:

-

Recombinant human ERK5 enzyme

-

Biotinylated substrate peptide (e.g., myelin basic protein)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Allophycocyanin (APC)-labeled streptavidin (Acceptor)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing ERK5 enzyme and biotinylated substrate peptide in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ERK5.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture containing Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin in a TR-FRET buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Western Blot for ERK5 Autophosphorylation

This protocol is for assessing the ability of this compound to inhibit ERK5 autophosphorylation in a cellular context.

Materials:

-

Cell line expressing ERK5 (e.g., HeLa or a cell line with activated ERK5 signaling)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., epidermal growth factor - EGF, if required to activate the pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

If necessary, serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a suitable agonist (e.g., EGF) for 10-15 minutes to induce ERK5 phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-ERK5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK5.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK5 signal to the total ERK5 signal for each sample.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of ERK5 kinase. Its favorable selectivity profile, characterized by a low KINOMEscan score and minimal off-target activity, makes it an excellent tool for investigating the biological roles of ERK5. The experimental protocols provided in this guide offer a framework for researchers to reliably assess the activity of this compound and other kinase inhibitors in both biochemical and cellular settings. A thorough understanding of an inhibitor's selectivity and the pathways it modulates is paramount for the successful development of targeted therapies.

References

The Double-Edged Sword: A Technical Guide to the Paradoxical Activation of ERK5 by Small Molecule Inhibitors

For Immediate Release

An in-depth analysis for researchers, scientists, and drug development professionals.

Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a compelling therapeutic target in oncology and inflammatory diseases. However, the development of small molecule inhibitors against ERK5 has unveiled a complex and counterintuitive phenomenon known as paradoxical activation. This technical guide provides a comprehensive overview of this phenomenon, detailing the underlying mechanisms, summarizing key quantitative data, and providing detailed experimental protocols to study this effect.

Introduction to ERK5 and the Paradox of Its Inhibition

ERK5 is a unique member of the MAPK family, possessing a distinctive C-terminal tail that contains a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD).[1] The canonical activation of ERK5 involves a three-tiered signaling cascade, where upstream kinases MEKK2/3 activate MEK5, which in turn phosphorylates and activates ERK5.[2][3] Activated ERK5 then translocates to the nucleus to regulate gene expression through the phosphorylation of transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.[4]

The paradox arises when small molecule inhibitors designed to block the kinase activity of ERK5 instead promote its transcriptional functions.[1][5] This occurs because the binding of these inhibitors to the ERK5 kinase domain induces a conformational change that exposes the NLS and TAD, leading to nuclear translocation and subsequent activation of gene transcription, independent of its kinase activity.[1] This paradoxical activation has significant implications for the therapeutic application of ERK5 inhibitors, as it can lead to unintended and potentially pro-tumorigenic effects.

The ERK5 Signaling Pathway and the Mechanism of Paradoxical Activation

The ERK5 signaling pathway plays a crucial role in various cellular processes, including proliferation, survival, and angiogenesis. A simplified representation of the canonical pathway and the mechanism of paradoxical activation by small molecule inhibitors is illustrated below.

Quantitative Analysis of ERK5 Inhibitors

A growing number of small molecule inhibitors have been identified that paradoxically activate ERK5. The following table summarizes their biochemical potency (IC50) against ERK5 kinase activity and key off-targets, providing a comparative overview for researchers.

| Inhibitor | Target | IC50/Kd | Assay Type | Notes on Paradoxical Activation & Off-Targets | Reference |

| XMD8-92 | ERK5 | 80 nM (Kd) | Biochemical | Potent paradoxical activator. Also inhibits BRD4 (Kd = 190 nM). | [2][3] |

| ERK5 | 240 nM (IC50) | Cellular (EGF-induced autophosphorylation) | [4] | ||

| AX15836 | ERK5 | 8 nM (IC50) | Biochemical | Strong paradoxical activator. Highly selective over BRD4 (Kd = 3,600 nM). | [3][5] |

| ERK5 | 4-9 nM | Cellular (Intracellular potency) | [4] | ||

| BAY-885 | ERK5 | 40 nM (IC50) | Enzymatic | Induces paradoxical activation. | [6] |

| ERK5 | 115 nM (IC50) | Cellular (MEF2 reporter) | [6] | ||

| ERK5-IN-1 (XMD17-109) | ERK5 | 87 nM (IC50) | Biochemical | Causes paradoxical activation. Also inhibits LRRK2. | [5] |

| ERK5 | 190 nM (EC50) | Cellular (EGF-stimulated autophosphorylation) | [5] | ||

| JWG-071 | ERK5 | 20 nM | Cellular (Autophosphorylation) | Reported to cause paradoxical activation. Also inhibits LRRK2. | [4][5] |

Experimental Protocols

To facilitate the study of paradoxical ERK5 activation, this section provides detailed methodologies for key experiments.

Western Blotting for ERK5 Phosphorylation

This protocol allows for the detection of ERK5 phosphorylation at its activation loop (Thr218/Tyr220), a hallmark of its kinase activation.

Materials:

-

Cells of interest

-

ERK5 inhibitor and/or stimulus (e.g., EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Stripping buffer

Procedure:

-

Cell Treatment: Plate cells and treat with desired concentrations of ERK5 inhibitor for the indicated time. A positive control with a known ERK5 activator (e.g., EGF) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK5 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK5 antibody to normalize for protein loading.

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.

MEF2-Luciferase Reporter Assay for Transcriptional Activity

This assay measures the transcriptional activity of MEF2, a direct downstream target of ERK5, providing a readout for the paradoxical activation of ERK5's transcriptional function.

Materials:

-

HEK293T or other suitable cells

-

MEF2-responsive firefly luciferase reporter plasmid

-

Control plasmid with a constitutively expressed Renilla luciferase

-

ERK5 expression plasmid (optional)

-

Transfection reagent

-

ERK5 inhibitors

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect cells with the MEF2-luciferase reporter, Renilla luciferase control plasmid, and optionally an ERK5 expression plasmid.

-

Inhibitor Treatment: After 24 hours, treat the cells with a dose range of the ERK5 inhibitor.

-

Cell Lysis: After the desired incubation time (e.g., 24 hours), lyse the cells.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold-change in reporter activity relative to the vehicle-treated control.

In Vitro Kinase Assay

This biochemical assay directly measures the kinase activity of ERK5 and its inhibition by small molecules. The ADP-Glo™ Kinase Assay is a common method.

References

- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 6. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Erk5-IN-1 (XMD17-109): Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective ERK5 inhibitor, Erk5-IN-1, also known as XMD17-109. This document details its chemical structure, physicochemical properties, biological activity, and the experimental protocols for its characterization, serving as a vital resource for researchers in oncology, inflammation, and other fields where the ERK5 signaling pathway is a key therapeutic target.

Chemical Identity and Properties

This compound, identified as compound 26 in its discovery publication, is a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1] It is crucial to distinguish this compound (XMD17-109; CAS 1435488-37-1) from another compound, XMD8-85 (CAS 1234479-76-5), which is also sometimes referred to as "this compound" by some suppliers but is a distinct chemical entity.[2][3] This guide focuses exclusively on the more selective ERK5 inhibitor, XMD17-109.

Structure and Chemical Data

| Property | Value |

| IUPAC Name | 11-cyclopentyl-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dihydro-5-methyl-6H-pyrimido[4,5-b][4][5]benzodiazepin-6-one[4] |

| Synonyms | XMD17-109[6] |

| CAS Number | 1435488-37-1[4] |

| Molecular Formula | C₃₆H₄₆N₈O₃[4] |

| Molecular Weight | 638.8 g/mol [4] |

| SMILES | CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7[6] |

| Appearance | Crystalline solid[4] |

Physicochemical Properties

| Property | Value |

| Solubility | DMSO: 100 mg/mL (156.54 mM); Ethanol: 100 mg/mL; Water: Insoluble[6] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[6] |

Biological Activity and Selectivity

This compound is a highly potent and selective ATP-competitive inhibitor of ERK5.[7] Its biological activity has been characterized through various in-vitro and cellular assays.

In-Vitro and Cellular Activity

| Assay Type | Target/Cell Line | IC₅₀ / EC₅₀ | Reference |

| Biochemical Kinase Assay | ERK5 | 162 nM | [8] |

| Cellular ERK5 Autophosphorylation | HeLa cells (EGF-induced) | 90 nM | [9] |

| AP-1 Transcriptional Activity | HEK293 cells | 4.2 µM | [4] |

| Biochemical Kinase Assay | LRRK2[G2019S] | 339 nM | [6] |

| Binding Assay | BRD4-1 | 217 nM | [7] |

| Cell Proliferation Assay | MM.1S cells | 280 nM | [6] |

| Cell Proliferation Assay | A498 (renal cell carcinoma) | 1.3 µM | [10] |

Kinase Selectivity

This compound demonstrates excellent selectivity for ERK5 over a broad panel of other kinases. A KINOMEscan selectivity assay (S₁₀ at 1 µM) resulted in a score of 0.007, indicating high specificity.[1] It is reported to be selective for ERK5 over a panel of more than 200 kinases, with only ERK5 showing greater than 90% target occupancy at a 10 µM concentration.[4] However, it is important to note that this compound also exhibits inhibitory activity against the Bromodomain-containing protein 4 (BRD4), which should be considered when interpreting experimental results.[7]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the kinase activity of ERK5, a key component of a distinct mitogen-activated protein kinase (MAPK) cascade. This pathway is typically activated by various growth factors and cellular stresses.

Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical Kinase Assay for ERK5 Inhibition

This protocol is adapted from the methods described in the primary literature for determining the in-vitro inhibitory activity of this compound against the ERK5 enzyme.[11]

Caption: Workflow for the biochemical kinase assay to determine ERK5 inhibition.

Detailed Steps:

-

Reaction Setup: In a 40 µL final volume, combine the kinase buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol), 200 ng of pure active ERK5 enzyme, and the desired concentration of this compound.

-

Reaction Initiation: Start the reaction by adding 10 mM magnesium acetate, 50 µM [γ-³²P]-ATP (specific activity ~500 cpm/pmol), and 250 µM of the substrate peptide PIMtide (ARKKRRHPSGPPTA).

-

Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

-

Termination: Stop the reaction by spotting the mixture onto p81 phosphocellulose paper.

-

Washing: Wash the p81 paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]-ATP.

-

Measurement: Quantify the incorporated radioactivity on the p81 paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular ERK5 Autophosphorylation Assay

This protocol outlines the methodology to assess the ability of this compound to inhibit ERK5 autophosphorylation in a cellular context, as described in the literature.[1]

Materials:

-

HeLa cells

-

Serum-free cell culture medium

-

This compound (in DMSO)

-

Epidermal Growth Factor (EGF)

-

RIPA buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-ERK5 antibody

Procedure:

-

Cell Culture and Starvation: Plate HeLa cells and grow to the desired confluency. Serum-starve the cells overnight to reduce basal kinase activity.

-

Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.

-

Stimulation: Stimulate the cells with EGF (e.g., 20 ng/mL) for 17 minutes to induce ERK5 activation and autophosphorylation.

-

Cell Lysis: Harvest the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Analysis:

-

Determine the protein concentration of the cell lysates.

-

Resolve equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Block the membrane and probe with an anti-ERK5 antibody.

-

-

Detection and Analysis: Detect the ERK5 protein bands using an appropriate secondary antibody and chemiluminescence. ERK5 autophosphorylation is observed as a mobility shift (a slower migrating band). Quantify the intensity of the shifted and unshifted bands to determine the extent of inhibition and calculate the EC₅₀ value.

In-Vivo Studies

This compound has demonstrated favorable pharmacokinetic properties and in-vivo activity. In mice, it exhibits exceptional oral bioavailability (F%) of 90%.[1] While specific in-vivo study protocols are proprietary, the compound has been used in xenograft models to assess its anti-tumor efficacy.[12] General methodologies for such studies typically involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice, followed by oral administration of the inhibitor and monitoring of tumor growth over time.[12]

Conclusion

This compound (XMD17-109) is a well-characterized, potent, and selective inhibitor of ERK5 kinase. Its favorable biological and pharmacokinetic profile makes it a valuable tool for investigating the physiological and pathological roles of the ERK5 signaling pathway. This guide provides the essential information and methodologies for researchers to effectively utilize this compound in their studies and for the continued development of therapeutics targeting this important pathway.

References

- 1. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | ERK | Tocris Bioscience [tocris.com]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

Unraveling ERK5 Inhibition: A Technical Guide to Erk5-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erk5-IN-1, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5). It clarifies the existence of two distinct chemical entities often referred to by this name, details their physicochemical properties, outlines their biological activity, and provides comprehensive experimental protocols for their use in research settings. This document is intended to serve as a critical resource for scientists investigating the ERK5 signaling pathway and developing novel therapeutic agents.

Executive Summary